12-Tetradecen-1-ol, acetate, (12E)-

CAS No.:

Cat. No.: VC16704091

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H30O2 |

|---|---|

| Molecular Weight | 254.41 g/mol |

| IUPAC Name | tetradec-12-enyl acetate |

| Standard InChI | InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3 |

| Standard InChI Key | CRJBZFQLVNBSHX-UHFFFAOYSA-N |

| Canonical SMILES | CC=CCCCCCCCCCCCOC(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

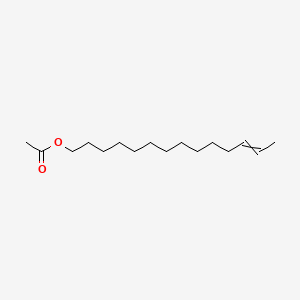

12-Tetradecen-1-ol, acetate, (12E)- (IUPAC name: tetradec-12-enyl acetate) consists of a 14-carbon aliphatic chain with an acetate group at the first position and a double bond between carbons 12 and 13 in the trans configuration . Key identifiers include:

-

SMILES Notation: CC=CCCCCCCCCCCCOC(=O)C

-

InChIKey: CRJBZFQLVNBSHX-UHFFFAOYSA-N

The compound’s stereochemistry is critical to its function, as the (E)-configuration enhances stability and interaction with biological receptors compared to its (Z)-isomer .

Synthesis and Manufacturing

Esterification Methods

The primary synthesis route involves esterification of 12-tetradecen-1-ol with acetic anhydride or acetyl chloride under acidic or basic conditions . For example:

This method achieves yields exceeding 80% under optimized conditions .

Alternative Routes via Carbon-Carbon Coupling

Advanced synthetic strategies employ palladium-catalyzed cross-coupling reactions to construct the unsaturated backbone. A notable approach involves alkynylation followed by stereoselective hydrogenation :

-

Alkynylation: Coupling of ω-functionalized acetylene derivatives with alkyl halides.

-

Hydrogenation: Selective reduction of the triple bond to the (E)-double bond using Lindlar’s catalyst .

This method minimizes byproducts and enhances stereochemical purity, though it requires specialized reagents and conditions .

Physicochemical Properties

The compound’s hydrophobicity (high LogP) facilitates its use in lipid-rich environments, such as insect cuticles .

Biological and Industrial Applications

Role in Pheromone Systems

As a pheromone precursor, 12-Tetradecen-1-ol, acetate, (12E)- is integral to the communication systems of Lepidoptera species . For example, it mimics the sex pheromones of Sparganothis pilleriana and Loxostege sticticalis, enabling eco-friendly pest control via mating disruption .

Industrial Uses

-

Organic Synthesis: Serves as a building block for chiral auxiliaries and liquid crystals .

-

Material Science: Modifies polymer matrices to enhance flexibility and thermal stability .

Research Advancements and Challenges

Stereochemical Control

Recent studies focus on improving (E)-selectivity during synthesis. Catalytic systems using nickel or palladium complexes achieve >90% stereochemical purity, reducing reliance on toxic solvents like hexamethylphosphoramide (HMPA) .

Environmental Impact Assessments

Biodegradation studies indicate moderate persistence in soil (half-life: 30–60 days), necessitating further research into eco-friendly formulations .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume